Isokotanin B

Descripción general

Descripción

Isokotanin B is a bicoumarin fungal metabolite originally isolated from A. alliaceus . It is a metabolite of bicoumarin isolated from the sclerotia of Aspergillus alliaceus . Isokotanin B shows activity against the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus .

Synthesis Analysis

The atropo-enantioselective total synthesis of the axially chiral bicoumarin (+)-isokotanin A is described. Key steps were the formation of a configurationally stable seven-membered biaryl lactone and its kinetic resolution by atroposelective ring cleavage .

Molecular Structure Analysis

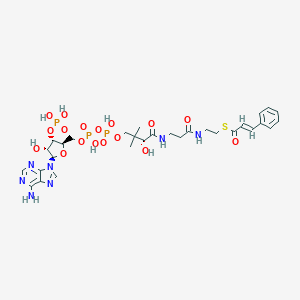

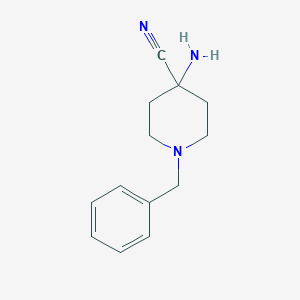

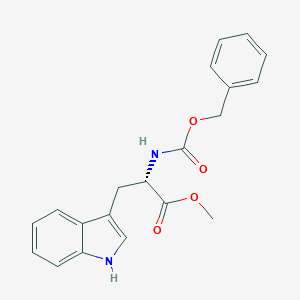

Isokotanin B has a molecular formula of C23H20O8 . Its structure includes a bicoumarin core, which is a type of polyphenolic compound. The compound also contains several functional groups, including hydroxyl, methoxy, and carbonyl groups .

Physical And Chemical Properties Analysis

Isokotanin B has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 101 Ų, indicating its polarity . The compound has a complexity of 788, as computed by Cactvs 3.4.8.18 .

Aplicaciones Científicas De Investigación

Agriculture: Pest Management

Isokotanin B has been identified as a fungal metabolite with potential applications in agriculture, particularly in pest management. It has been shown to reduce larvae feeding of certain pests, which could be integrated into crop protection strategies .

Medicine: Metabolite Research

In the medical field, Isokotanin B is recognized as a metabolite of bicoumarin . Its activity against specific pests suggests potential for the development of new treatments or preventive measures in vector control related to agricultural health .

Biotechnology: Biological Process Studies

Isokotanin B’s unique properties make it a valuable tool for studying various biological processes. Its role as a bicoumarin fungal metabolite can be crucial in understanding the interaction between fungal metabolites and their hosts, which is vital in biotechnological applications.

Environmental Science: Eco-Friendly Pest Control

The application of Isokotanin B in environmental science could be significant, especially in developing eco-friendly pest control methods . Its efficacy in reducing pest activity suggests it could be a safer alternative to chemical pesticides, aligning with sustainable environmental practices .

Material Science: Development of Bioactive Materials

While direct references to Isokotanin B in material science are limited, the compound’s biological activity suggests potential in the development of bioactive materials . These materials could have applications in creating surfaces or coatings that deter pests or have other desirable biological interactions .

Analytical Chemistry: Compound Characterization

In analytical chemistry, Isokotanin B can be used for the characterization of complex biological compounds . Understanding its properties and interactions at a chemical level is essential for its application across various scientific fields .

Mecanismo De Acción

Target of Action

Isokotanin B is a metabolite of bicoumarin isolated from the sclerotia of Aspergillus alliaceus It has been reported to show activity against the corn earworm helicoverpa zea and the dried fruit beetle carpophilus hemipterus .

Mode of Action

Its activity against certain pests suggests that it may interact with biological systems in these organisms to exert its effects .

Pharmacokinetics

They influence how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is eliminated .

Result of Action

Its reported activity against certain pests suggests that it may have significant effects at the molecular and cellular level in these organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.

Safety and Hazards

Propiedades

IUPAC Name |

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGEKKETJXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017787 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isokotanin B | |

CAS RN |

154160-09-5 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Isokotanin B differ from its regioisomer, Isokotanin A?

A2: While the research paper does not provide a detailed structural illustration of Isokotanin B, it emphasizes that it is a regioisomer of Isokotanin A []. This implies that both compounds share the same molecular formula but differ in the arrangement of their functional groups. Further structural elucidation was achieved using NMR techniques such as selective INEPT, HMQC, and NOESY, along with chemical interconversions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)